4-Bromopyrazolo[1,5-a]pyridin-3-amine
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Overview
Description
Preparation Methods
The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-3-amine typically involves the reaction of pyrazolo[1,5-a]pyridine with brominating agents under controlled conditions . One common method includes the use of bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
4-Bromopyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Bromopyrazolo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Material Science: It is explored for its photophysical properties and potential use in organic electronics.
Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and enzymes . The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting various cellular pathways . This inhibition can lead to the modulation of cell proliferation, differentiation, and survival, making it a valuable tool in cancer research and drug development .
Comparison with Similar Compounds
4-Bromopyrazolo[1,5-a]pyridin-3-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its antitumor properties and enzymatic inhibitory activity.
Pyrazolo[3,4-b]pyridine: Used as a scaffold for TRK inhibitors and other therapeutic agents.
The uniqueness of this compound lies in its specific bromine substitution, which allows for unique reactivity and applications in various fields .
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBKXZCXXXXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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